molecular formula C21H24FN3O2S B4368295 N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4368295
M. Wt: 401.5 g/mol
InChI Key: LAUIUYZKLSLZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorophenylethylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-benzenesulfonamide: Lacks the pyrazole and dimethyl groups.

    3,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide: Lacks the fluorophenyl group.

Uniqueness

N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S/c1-16-4-9-21(14-17(16)2)28(26,27)25(15-20-10-12-23-24(20)3)13-11-18-5-7-19(22)8-6-18/h4-10,12,14H,11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUIUYZKLSLZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=C(C=C2)F)CC3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-FLUOROPHENETHYL)-3,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.